

# Methods to prevent Serratiopeptidase degradation in the gastrointestinal tract

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serratol  |           |
| Cat. No.:            | B13420345 | Get Quote |

# Technical Support Center: Oral Delivery of Serratiopeptidase

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of Serratiopeptidase degradation in the gastrointestinal tract.

## Frequently Asked Questions (FAQs)

Q1: Why does Serratiopeptidase require protection from the gastrointestinal environment?

Serratiopeptidase is a proteolytic enzyme, meaning it is a protein.[1] Its proteinaceous nature makes it susceptible to degradation by the highly acidic environment of the stomach and enzymatic breakdown by proteases in the gastrointestinal tract.[2][3] This degradation can inactivate the enzyme before it reaches the small intestine for absorption, significantly reducing its bioavailability and therapeutic efficacy.[1][2] Therefore, protective formulation strategies are essential for effective oral delivery.

Q2: What is the most common method to protect Serratiopeptidase from gastric degradation?

The most common and well-established method is enteric coating.[1][4][5] Enteric-coated tablets are designed to remain intact in the acidic conditions of the stomach (pH 1.5-3.5) and dissolve only in the more alkaline environment of the small intestine (pH 6.5-7.6).[5][6] This



ensures that the enzyme is released at the primary site of absorption, bypassing the harsh gastric environment.[7]

Q3: What are some alternative advanced strategies for protecting Serratiopeptidase?

Beyond conventional enteric coating, several advanced formulation strategies are being explored to enhance the stability and bioavailability of Serratiopeptidase. These include:

- Nanoencapsulation: Encapsulating Serratiopeptidase within nanoparticles can protect it from degradation.[8] Materials like chitosan, albumin, and liposomes have been used to create these protective nanocarriers.[8][9][10]
- Mucoadhesive Formulations: Incorporating mucoadhesive polymers into the formulation can increase the residence time of the dosage form in the gastrointestinal tract, allowing for more controlled and prolonged release and absorption.
- Immobilization: Covalently binding Serratiopeptidase to nanoparticles, such as titanium oxide or magnetic nanoparticles, has been shown to improve its stability and activity.[11][12]

### **Troubleshooting Guides**

## Issue 1: Premature release of Serratiopeptidase in acidic conditions during in vitro dissolution testing.

Possible Cause: Inadequate or compromised enteric coating.

Troubleshooting Steps:

- Verify Coating Material and Thickness: Ensure the correct enteric coating polymer was used (e.g., HPMC phthalate, Eudragit® L30 D55, shellac) and that the coating thickness is sufficient.[6][9][13] A seal coating may be necessary before applying the enteric coat.[9]
- Optimize Coating Process Parameters: Review and optimize coating parameters such as spray rate, atomization pressure, pan speed, and drying temperature to ensure a uniform and intact film.
- Check for Cracks or Defects: Visually inspect the coated tablets for any cracks, peeling, or other defects that could compromise the integrity of the coating. Cracking can sometimes be



overcome by using a plasticizer.[6]

• Evaluate Polymer Combination: In some cases, a combination of polymers, such as ethyl cellulose with an enteric polymer, can enhance gastroresistance.[9]

## Issue 2: Low enzymatic activity of Serratiopeptidase post-formulation.

Possible Cause: Degradation of the enzyme during the manufacturing process.

#### **Troubleshooting Steps:**

- Temperature Control: Serratiopeptidase is heat-sensitive and can be inactivated at temperatures above 55°C.[2][4] Monitor and control the temperature throughout the manufacturing process, especially during drying and coating.
- pH of Formulation Excipients: Although stable over a wide pH range (pH 3-10), extreme pH values from excipients could potentially affect its stability.[2] Ensure all excipients are compatible and do not create a microenvironment that could lead to degradation.
- Solvent Compatibility: If using a solvent-based coating method, ensure the solvent does not denature the enzyme. Aqueous-based coating systems are often preferred.
- Mechanical Stress: High shear forces during mixing or compression can potentially impact the enzyme's conformational structure and activity.

### **Data Summary**

Table 1: Comparison of Different Enteric Coating Formulations for Serratiopeptidase Tablets



| Formulation<br>Parameter                            | Formulation A[9]                                                                                     | Formulation B[6]              | Formulation C[13]                                  |  |
|-----------------------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------|----------------------------------------------------|--|
| Core Tablet Excipients                              | Colloidal silicon<br>dioxide (2.50%),<br>sodium starch<br>glycolate (3.44%),<br>crospovidone (2.50%) | Direct compression excipients | Avicel, Primojel,<br>Magnesium stearate,<br>Talcum |  |
| Seal Coating                                        | White shellac (2.75% weight gain)                                                                    | Not specified                 | Not specified                                      |  |
| Enteric Coating Polymer(s)                          | HPMC phthalate 40,<br>ethyl cellulose, castor<br>oil (6.74% weight<br>gain)                          | HPMC phthalate                | Eudragit® L30 D55<br>(35-50%<br>concentration)     |  |
| Drug Release in Acid<br>(0.1 N HCI / SGF pH<br>1.2) | Restricted release                                                                                   | Intact in stomach             | Restricted release                                 |  |
| Drug Release in<br>Intestinal Fluid (pH<br>6.8)     | >90% release                                                                                         | Optimum release               | 97.47% release within<br>45 min                    |  |

Table 2: Characteristics of Serratiopeptidase Nanoformulations



| Nanoformulati<br>on Type                    | Polymer/Materi<br>al    | Particle Size<br>Range | Serratiopeptid<br>ase<br>Association/E<br>ntrapment | Reference |
|---------------------------------------------|-------------------------|------------------------|-----------------------------------------------------|-----------|
| Chitosan<br>Nanoparticles                   | Chitosan, TPP           | 400-600 nm             | Up to 80 ± 4.2%                                     | [8]       |
| Albumin<br>Nanoparticles                    | Bovine Serum<br>Albumin | Not specified          | Characterized                                       | [10][15]  |
| Immobilized on<br>Magnetic<br>Nanoparticles | Fe3O4                   | ~10-17 nm              | Up to 17<br>molecules/particl<br>e                  | [12]      |
| Immobilized on Titanium Oxide Nanoparticles | TiO2                    | Not specified          | Characterized                                       | [11]      |

## **Experimental Protocols**

## Protocol 1: Preparation of Enteric-Coated Serratiopeptidase Tablets

This protocol is a generalized procedure based on common practices described in the literature.[6][9][13]

- Core Tablet Formulation:
  - Mix Serratiopeptidase with appropriate excipients such as diluents (e.g., Avicel), disintegrants (e.g., crospovidone, sodium starch glycolate), and lubricants (e.g., magnesium stearate).
  - Compress the blend into core tablets using a tablet press.
- Seal Coating (Optional but Recommended):
  - Prepare a solution of a seal coating agent like shellac or HPMC.



Apply the seal coat to the core tablets in a coating pan to a weight gain of approximately
 2-3%. This provides a barrier between the drug and the acidic enteric polymer.

#### Enteric Coating:

- Prepare the enteric coating solution using a polymer such as HPMC phthalate or an aqueous dispersion like Eudragit® L30 D55. A plasticizer (e.g., castor oil) may be added.
- Apply the enteric coating solution to the seal-coated tablets in the coating pan until a weight gain of 6-10% is achieved.
- Ensure controlled temperature and drying throughout the process to form a uniform film.

#### • Curing:

 Cure the coated tablets at a slightly elevated temperature (e.g., 37°C) to ensure complete film formation and polymer coalescence.[9]

## Protocol 2: Preparation of Serratiopeptidase-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method.[8]

- Preparation of Solutions:
  - Prepare a chitosan (CS) solution (e.g., 0.8-1.6 mg/mL) in double-distilled water.
  - Prepare a sodium tripolyphosphate (TPP) solution (e.g., 0.06-0.24 mg/mL) in doubledistilled water.
  - Prepare a Serratiopeptidase (SER) solution (e.g., 1.25 mg/mL) in double-distilled water.
  - Filter the TPP and SER solutions through a 0.22-µm filter.
- Nanoparticle Formation:
  - Take a defined volume of the CS solution (e.g., 40 mL) in a beaker.



- Add a specific volume of the SER solution (e.g., 4 mL) to the CS solution and stir for 5 minutes under magnetic stirring.
- Add the TPP solution dropwise to the CS-SER mixture under continuous stirring.
- Nanoparticles will form spontaneously via ionic gelation between the positively charged chitosan and the negatively charged TPP.
- Purification and Collection:
  - Centrifuge the nanoparticle suspension to separate the nanoparticles from the solution.
  - Wash the nanoparticles with distilled water to remove any unreacted reagents.
  - Lyophilize the purified nanoparticles for storage.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of enteric coating for pH-dependent drug release.





Click to download full resolution via product page

Caption: Protective mechanism of nanoencapsulation for Serratiopeptidase.





Click to download full resolution via product page

Caption: Experimental workflow for preparing enteric-coated tablets.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Serrapeptase: Benefits, Side Effects, and Dosage [healthline.com]
- 2. Serratiopeptidase: Insights into the therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and challenges in serratiopeptidase topical formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpra.com [ijpra.com]
- 7. Serratiopeptidase A Cause for Spread of Infection PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serratiopeptidase Loaded Chitosan Nanoparticles by Polyelectrolyte Complexation: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation, characterization and targeted delivery of serratiopeptidase immobilized on amino-functionalized magnetic nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Design, development and characterization of serratiopeptidase loaded albumin nanoparticles - | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Methods to prevent Serratiopeptidase degradation in the gastrointestinal tract]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#methods-to-prevent-serratiopeptidasedegradation-in-the-gastrointestinal-tract]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com